3,5,5-Trimethyl-1-hexene
Overview
Description
3,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C9H18. It is a colorless liquid with a distinct odor and is primarily used as an intermediate in organic synthesis. The compound is also known by its IUPAC name, 3,5,5-trimethylhex-1-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethyl-1-hexene can be synthesized through the methylation of 1-hexene. This process involves the addition of methyl groups to the 1-hexene molecule under specific reaction conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a similar methylation process, often involving catalysts to enhance the reaction efficiency. The reaction is typically carried out at elevated temperatures and pressures to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions: 3,5,5-Trimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
3,5,5-Trimethyl-1-hexene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-1-hexene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
3,5,5-Trimethyl-1-hexanol: A related compound with similar structural features but different functional groups.
3,7-Dimethyl-1-octene: Another alkene with a similar carbon backbone but different methyl group positions.
Uniqueness: 3,5,5-Trimethyl-1-hexene is unique due to its specific methyl group positions, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3,5,5-trimethylhex-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUVHFRSRTSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863365 | |
Record name | 3,5,5-Trimethylhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
Record name | 1-Hexene, 3,5,5-trimethyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10184 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4316-65-8 | |
Record name | 1-Hexene, 3,5,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,5-Trimethylhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,5-Trimethyl-1-hexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5,5-Trimethyl-1-hexene challenging to polymerize using conventional Ziegler-Natta catalysts?
A: The bulky substituent on the side chain of this compound (TM1H) poses a challenge during polymerization with traditional Ziegler-Natta catalysts. This steric hindrance results in a significantly slower polymerization rate compared to less substituted alpha-olefins. []
Q2: How does the presence of this compound affect copolymerization with other monomers like 2-butene?
A: Research has shown that copolymerization of TM1H with 2-butene using a Ziegler-Natta catalyst leads to a phenomenon called "monomer-isomerization copolymerization". [] This process yields copolymers containing units derived from both the original 1-olefin (TM1H) and isomerized products. Interestingly, this method allows for the synthesis of copolymers enriched in α-carbon-branched 1-alkene units over a wide range of comonomer feed ratios. []
Q3: Can chiral Ziegler-Natta catalysts be used to achieve kinetic resolution of racemic this compound?
A: Yes, enantiopure C1-symmetric metallocene catalysts have demonstrated the ability to kinetically resolve chiral α-olefins, including this compound. [, ] These catalysts exhibit different reactivity towards each enantiomer of the racemic monomer, leading to a polymer enriched in one enantiomer and unreacted monomer enriched in the other.
Q4: How does the structure of the chiral catalyst influence the selectivity of the kinetic resolution of this compound?
A: Research suggests that modifying the substituents on the cyclopentadienyl ligands of the chiral catalyst can impact the selectivity of the kinetic resolution. For instance, replacing the "methylneopentyl" substituent with an "ethylneopentyl" group led to a modest increase in selectivity for this compound. [] This highlights the importance of fine-tuning catalyst structure to optimize enantiomeric separation.
Q5: What is the role of site epimerization in the kinetic resolution of chiral α-olefins using these specialized catalysts?
A: Site epimerization, referring to the polymer chain's ability to change its orientation before the next monomer addition, plays a significant role in the kinetic resolution process. Studies comparing different catalysts have shown that higher site epimerization efficiency doesn't necessarily correlate with improved selectivity for this compound. [] This suggests that other factors, such as the specific interactions between the catalyst and the monomer, might be more critical in determining the overall resolution effectiveness.
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